N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
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Description
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- Structure : The compound features a tetrahydrobenzo[f][1,4]oxazepine core with a sulfonamide group and an ethyl substituent.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, particularly in cancer therapy and immunomodulation. The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Biological Activity | Mechanism of Action |
---|---|---|
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide | Induces differentiation in acute myeloid leukemia cells | Upregulation of CD11b expression |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide | Potential kinase inhibitor | Targets receptor interacting protein 1 kinase |
N-(3-(2-Oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide | Differentiation of leukemia cells | Modulates cell signaling pathways |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Differentiation : Similar compounds have been shown to induce differentiation in cancer cells. For example, studies indicate that certain oxazepine derivatives can promote the maturation of acute myeloid leukemia cells through specific signaling pathways.
- Kinase Inhibition : The structural features suggest potential as a kinase inhibitor. Compounds with the oxazepine core have been explored for their ability to inhibit kinases involved in inflammatory responses and cancer progression.
- Immunomodulation : The upregulation of immune markers like CD11b indicates that this compound may enhance immune responses in specific contexts.
Case Studies
A few notable case studies highlight the efficacy of similar compounds:
- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives of benzo[f][1,4]oxazepine could significantly enhance differentiation in AML cell lines. The mechanism involved modulation of key transcription factors associated with cell maturation.
- Inflammatory Diseases : Research on structural analogs has shown promise in targeting kinases related to inflammation. These compounds have been effective in reducing pro-inflammatory cytokine production in vitro.
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-12-26-16-6-8-17(9-7-16)28(24,25)21-15-5-10-19-18(14-15)20(23)22(4-2)11-13-27-19/h5-10,14,21H,3-4,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTVLVQKTHOPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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